molecular formula C16H15F3N6S2 B12699467 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-35-2

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

Cat. No.: B12699467
CAS No.: 127142-35-2
M. Wt: 412.5 g/mol
InChI Key: FKQMQTUZMNOGNG-LSHDLFTRSA-N
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Description

Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, hydrazides, and thiocarbonyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- include other hydrazide derivatives and thiocarbonyl compounds. These compounds share similar functional groups and may exhibit comparable chemical reactivity and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and reactivity. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or advanced materials.

Properties

CAS No.

127142-35-2

Molecular Formula

C16H15F3N6S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C16H15F3N6S2/c1-10(12-7-4-5-9-20-12)22-24-15(27)25-23-14(26)21-13-8-3-2-6-11(13)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+

InChI Key

FKQMQTUZMNOGNG-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

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